3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one
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Description
3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C22H12Cl4N2O3 and its molecular weight is 494.15. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Properties
Research has shown that certain isatin derivatives, related to 3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one, possess significant antibacterial and antifungal properties. This includes studies where isatin-based Schiff bases exhibited increased biological activity against selected fungal and bacterial species compared to their parent uncomplexed ligands (Khalid, Sumrra, & Chohan, 2020).
Antimalarial Applications
Certain derivatives of the chemical have demonstrated potential as antimalarial agents. For instance, 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones, which share structural similarities, showed high antimalarial activity in both rodents and primates (Kesten et al., 1992).
Antitubercular Activity
Research indicates that certain 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl}-imino]-1,3-dihydro-2H-indol-2-one compounds, which are structurally related, have been synthesized and shown to have significant antitubercular activity (Akhaja & Raval, 2012).
Corrosion Inhibition Properties
In the realm of material sciences, derivatives of 5-Nitro isatin, such as those structurally similar to the compound , have been utilized as corrosion inhibitors. These compounds have been found to be effective in inhibiting corrosion in various environments, supported by quantum mechanical and experimental studies (Ahmed, 2018).
Properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O3/c23-13-6-5-12(17(25)9-13)11-28-19-4-2-1-3-16(19)20(21(28)29)27-31-22(30)15-8-7-14(24)10-18(15)26/h1-10H,11H2/b27-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUXJOABLHDRGL-OOAXWGSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.